molecular formula C14H24O B1214046 2,6,10-Trimethylundeca-5,9-dienal CAS No. 24048-13-3

2,6,10-Trimethylundeca-5,9-dienal

Cat. No.: B1214046
CAS No.: 24048-13-3
M. Wt: 208.34 g/mol
InChI Key: ZXGMEZJVBHJYEQ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,10-Trimethylundeca-5,9-dienal, also known as Profarnesal, is an organic compound with the molecular formula C14H24O. It is a colorless to pale yellow liquid with an aldehydic-floral odor reminiscent of nerolidol. This compound is not found in nature and must be synthesized. It is primarily used in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundeca-5,9-dienal typically involves the Darzens reaction, followed by saponification and decarboxylation. The process can be summarized as follows:

    Darzens Reaction: This reaction involves the condensation of geranylacetone with an α-haloester (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base like sodium alkoxide (NaOR, where R is a C1-C4 alkyl group). The reaction is carried out at low temperatures, preferably below -15°C.

    Saponification: The resulting glycidic ester is hydrolyzed to form the corresponding carboxylic acid.

    Decarboxylation: The carboxylic acid is then decarboxylated to yield this compound. .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions and the use of efficient catalysts to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundeca-5,9-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

2,6,10-Trimethylundeca-5,9-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, such as termites, it acts as a pheromone by binding to specific receptors, triggering behavioral responses related to mating and communication .

Comparison with Similar Compounds

Similar Compounds

    Nerolidol: A naturally occurring sesquiterpene alcohol with a similar floral odor.

    Geranylacetone: A precursor in the synthesis of 2,6,10-Trimethylundeca-5,9-dienal with a similar structure but lacking the aldehyde group.

    Farnesal: An aldehyde with a similar structure but different double bond positions.

Uniqueness

This compound is unique due to its specific double bond positions and the presence of an aldehyde group, which contribute to its distinct odor and chemical reactivity. Its role as a synthetic pheromone in termite research further distinguishes it from other similar compounds .

Properties

CAS No.

24048-13-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(5E)-2,6,10-trimethylundeca-5,9-dienal

InChI

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+

InChI Key

ZXGMEZJVBHJYEQ-UKTHLTGXSA-N

SMILES

CC(CCC=C(C)CCC=C(C)C)C=O

Isomeric SMILES

CC(CC/C=C(\C)/CCC=C(C)C)C=O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C=O

Key on ui other cas no.

54082-68-7
24048-13-3

Synonyms

2,6,10-trimethylundeca-5,9-dienal

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of geranylacetone (171 g) and ethyl monochloroacetate (141 g) at -10°C in the nitrogen stream, sodium ethoxide (71 g) is portionwise added, and the resultant mixture is stirred for 6 hours. A solution of potassium hydroxide (99 g) in methanol (560 ml) is added thereto, and stirring is continued for 2 hours. The reaction mixture is poured into water and skaken with petroleum ether. The water layer is neutralized with acetic acid and extracted with ether. The ether extract is washed with water and dried. After evaporation of the ether, the residual material is distilled under reduced pressure to give 2,6,10-trimethyl-5,9-undecadienal (135 g) as a pale yellow oil. B.P. 100° to 103°C/0.4 mm Hg. Yield, 73.6%. IR: 2680, 1720 cm-1 (CHO).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
99 g
Type
reactant
Reaction Step Four
Quantity
560 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,10-Trimethylundeca-5,9-dienal
Reactant of Route 2
2,6,10-Trimethylundeca-5,9-dienal
Reactant of Route 3
2,6,10-Trimethylundeca-5,9-dienal
Reactant of Route 4
2,6,10-Trimethylundeca-5,9-dienal
Reactant of Route 5
2,6,10-Trimethylundeca-5,9-dienal
Reactant of Route 6
2,6,10-Trimethylundeca-5,9-dienal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.